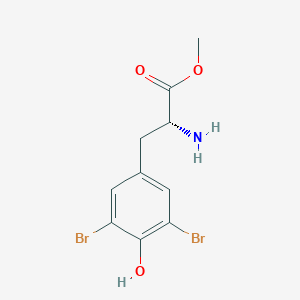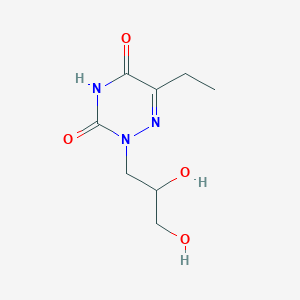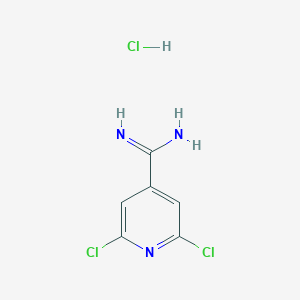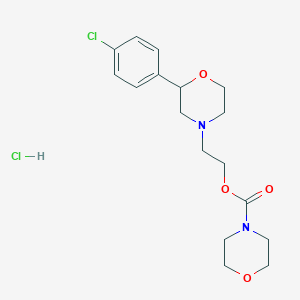
4-Morpholinecarboxylic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholinecarboxylic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl ester, monohydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is commonly known by the name of Milnacipran hydrochloride. This compound has been widely studied for its potential therapeutic applications in the treatment of various medical conditions.
Wirkmechanismus
The mechanism of action of Milnacipran hydrochloride involves the inhibition of the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which helps to improve mood and reduce pain perception.
Biochemische Und Physiologische Effekte
Milnacipran hydrochloride has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which helps to improve mood and reduce pain perception. It has also been found to have an effect on the levels of other neurotransmitters, such as dopamine and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
Milnacipran hydrochloride has a number of advantages for lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying the effects of serotonin and norepinephrine reuptake inhibitors. However, the compound also has some limitations, such as its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are a number of future directions for the study of Milnacipran hydrochloride. One area of research is the development of new and more effective antidepressant and analgesic drugs based on the structure of Milnacipran. Another area of research is the study of the long-term effects of Milnacipran on the brain and body, including its potential for addiction and dependence. Additionally, the compound could be studied for its potential use in the treatment of other medical conditions, such as anxiety disorders and post-traumatic stress disorder.
Synthesemethoden
The synthesis of Milnacipran hydrochloride involves the reaction between 4-chlorobenzyl chloride and morpholine, followed by the esterification of the resulting product with 4-morpholinecarboxylic acid. The final step involves the addition of hydrochloric acid to obtain the monohydrochloride salt of Milnacipran.
Wissenschaftliche Forschungsanwendungen
Milnacipran hydrochloride has been studied extensively for its potential therapeutic applications in the treatment of various medical conditions. It has been found to be effective in the treatment of major depressive disorder, fibromyalgia, and neuropathic pain. The compound works by inhibiting the reuptake of serotonin and norepinephrine in the brain, which helps to improve mood and reduce pain perception.
Eigenschaften
CAS-Nummer |
185759-16-4 |
|---|---|
Produktname |
4-Morpholinecarboxylic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl ester, monohydrochloride |
Molekularformel |
C17H24Cl2N2O4 |
Molekulargewicht |
391.3 g/mol |
IUPAC-Name |
2-[2-(4-chlorophenyl)morpholin-4-yl]ethyl morpholine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H23ClN2O4.ClH/c18-15-3-1-14(2-4-15)16-13-19(5-11-23-16)6-12-24-17(21)20-7-9-22-10-8-20;/h1-4,16H,5-13H2;1H |
InChI-Schlüssel |
UILYOKMBTKKAFK-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)OCCN2CCOC(C2)C3=CC=C(C=C3)Cl.Cl |
Kanonische SMILES |
C1COCCN1C(=O)OCCN2CCOC(C2)C3=CC=C(C=C3)Cl.Cl |
Synonyme |
2-[2-(4-chlorophenyl)morpholin-4-yl]ethyl morpholine-4-carboxylate hyd rochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



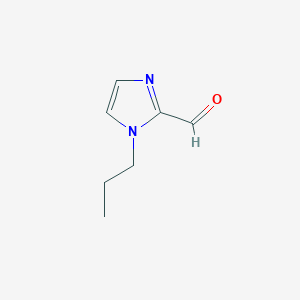
![7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B67682.png)
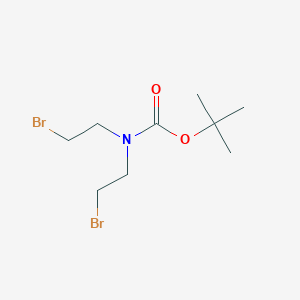
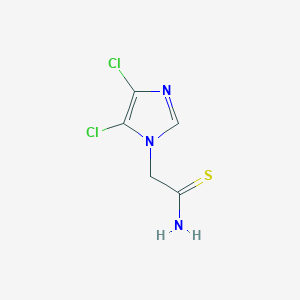
![5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B67690.png)
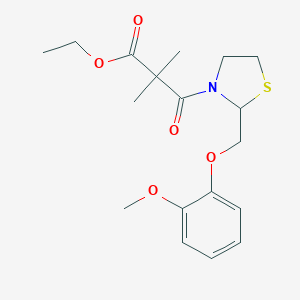
![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)
![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)
